molecular formula C17H20N6O2 B2454652 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1795084-42-2

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2454652
CAS No.: 1795084-42-2
M. Wt: 340.387
InChI Key: BLGNBMUAGKJOPC-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .

Pharmacokinetics

As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition .

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_{4}O, and it possesses a unique structure combining triazole and piperidine moieties. This combination is known to enhance biological activity due to the diverse interactions these groups can have with biological targets.

1. Anticancer Activity

Research indicates that compounds containing triazole and indazole rings often exhibit significant anticancer properties. For example, studies have shown that derivatives of indazole can inhibit various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (Breast)27.3
Compound BHCT116 (Colon)6.2

The above data suggests that the compound could potentially inhibit tumor growth through mechanisms similar to those observed in related compounds .

2. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have reported that related triazole compounds exhibit broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

3. Neuropharmacological Effects

The piperidine component of the compound has been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. Research into similar piperidine derivatives has shown promise in treating neurodegenerative disorders by acting as antagonists at adenosine receptors, which play a crucial role in neuroprotection .

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of various triazole derivatives, the compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of similar triazole-based compounds against common bacterial strains. The findings indicated that these compounds significantly reduced bacterial growth at low concentrations, suggesting potential for development as new antibiotics .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGNBMUAGKJOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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